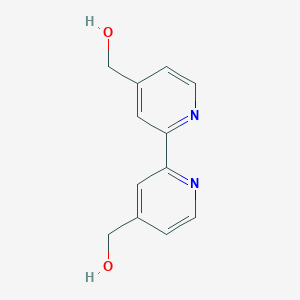

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

概览

描述

Synthesis Analysis

The synthesis of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine involves several steps, starting from 4,4'-dimethyl-2,2'-bipyridine or its derivatives. A notable method involves the intermediacy of (trimethylsilyl)methyl-, bromomethyl-, and acetoxymethyl- derivatives, leading to an efficient synthesis of the target compound (Smith et al., 2000). This route is praised for its quickness and efficiency, allowing for the preparation of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine in good yields.

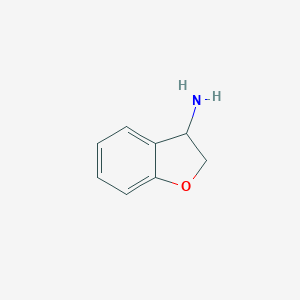

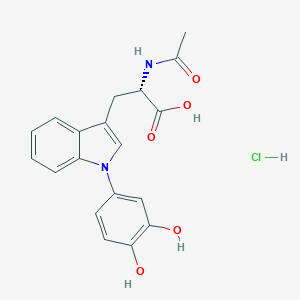

Molecular Structure Analysis

The molecular structure of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine is characterized by the presence of two hydroxymethyl groups attached to the 4,4' positions of a bipyridine ligand. This configuration imparts unique properties to the molecule, including its ability to form bifurcated hydrogen bonds with other molecules, as observed in its complexes (Zaman et al., 1999). The crystal structures of such complexes exhibit novel types of supramolecular synthons, demonstrating the ligand’s role in facilitating diverse molecular architectures.

Chemical Reactions and Properties

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine is a precursor to various chemically reactive derivatives and complexes. Its hydroxymethyl groups are reactive sites for further functionalization, allowing the synthesis of halomethyl bipyridine derivatives and their conversion into metal complexes through reactions with metal centers (Collins et al., 1999). These processes underscore the ligand's versatility in forming complexes with different functionalities and applications.

科研应用

Synthesis of Bi-Functional Chelates : A study synthesized 4,4'-Dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine, an intermediate for the synthesis of bi-functional chelates, suggesting applications in solid phase (Li et al., 2010).

Coordination Studies : New mono- and bis-hydroxy substituted 4,4'-bis(dialkylaminostyryl)-2,2'-bipyridines were prepared, showing promising coordination studies with [Ru(DEAS-bpy) 2] 2+ (Bouder, Massiot, & Bozec, 1998).

Formation of Two-Dimensional Polymers : Intermolecular hydrogen bonding in 4,4'-bis(4-hydroxybutyl)-2,2'-bipyridine leads to the formation of two-dimensional polymers and asymmetric crystallization (Iyer et al., 2005).

Dye-Sensitized Solar Cells : A heteroleptic ruthenium complex with a heteroaromatic-4,4'-pi-conjugated 2,2'-bipyridine based sensitizer demonstrated 9.1% photovoltaic efficiency in dye-sensitized solar cells (Abbotto et al., 2008).

Catalysts for Asymmetric Reduction : C2 symmetric 2,2'-bipyridyl imidazolidinone and oxazaborolidine derivatives provide catalysts for asymmetric reduction of acetophenone with high enantiomeric excesses (Ward et al., 2002).

Liquid Crystal Formation : Hydrogen bonding between bipyridines and 4-pentoxybenzoic acid contributes to liquid crystallinity in mixtures, with smectic behavior attributed to the stabilization of layered structures arising from hydrogen-bonded catemer strands (Martinez-Felipe et al., 2016).

Photoelectrosynthesis Cells : Synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes are essential for stable chemical binding on metal oxide surfaces in dye-sensitized photoelectrosynthesis cells (Norris et al., 2013).

Optoelectronic Applications : Organometallic networks based on 2,2'-bipyridine-containing poly(p-phenylene ethynylene)s show potential for optoelectronic applications (Kokil, Yao, & Weder, 2005).

性质

IUPAC Name |

[2-[4-(hydroxymethyl)pyridin-2-yl]pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-6,15-16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXGRDMHWYLJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457260 | |

| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |

CAS RN |

109073-77-0 | |

| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)

![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)

![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)